molecular formula C14H15N B12580583 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine CAS No. 201010-69-7

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine

Cat. No.: B12580583
CAS No.: 201010-69-7
M. Wt: 197.27 g/mol
InChI Key: ULKPCBRHNNCCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine is a compound belonging to the dihydropyridine family, which is known for its significant pharmacological properties. Dihydropyridines are a class of compounds that have been extensively studied for their biological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, which includes a cyclopropyl group and a phenyl group attached to the dihydropyridine ring, makes it an interesting subject for research and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity .

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.

Scientific Research Applications

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to a decrease in calcium influx into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina .

Properties

CAS No.

201010-69-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-cyclopropyl-4-phenyl-2H-pyridine

InChI

InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2

InChI Key

ULKPCBRHNNCCKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.